molecular formula C11H11NO3 B11896578 7-Ethyl-2-oxoindoline-5-carboxylic acid

7-Ethyl-2-oxoindoline-5-carboxylic acid

Cat. No.: B11896578
M. Wt: 205.21 g/mol
InChI Key: OJFBHPGKDZMVJF-UHFFFAOYSA-N
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Description

Significance of Oxoindoline and Indoline (B122111) Scaffolds in Contemporary Organic Synthesis

The oxoindoline and indoline ring systems are considered "privileged scaffolds" in medicinal chemistry. This designation stems from their widespread presence in a vast array of natural products and synthetic compounds that exhibit significant biological activities. researchgate.netresearchgate.netnih.gov These scaffolds are integral to the molecular architecture of numerous pharmaceuticals, demonstrating their versatility and importance in drug discovery. researchgate.netresearchgate.netnih.gov

The indole (B1671886) nucleus, a precursor to the indoline scaffold, is a vital heterocyclic compound that has served as a foundation for many therapeutic agents. ijpsr.com The structural versatility of these scaffolds allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting molecules. nih.gov This adaptability makes them attractive targets for organic synthesis, as chemists can readily generate diverse libraries of compounds for biological screening. mdpi.com

The development of new synthetic methodologies to access a wide variety of indole and indoline derivatives is a critical area of research. mdpi.com These efforts aim to streamline the synthesis of complex molecules containing these core structures, facilitating the discovery of new drugs. rsc.orgwordpress.com

Rationale for Academic Research on Substituted Oxoindoline Carboxylic Acids, with Specific Reference to 7-Ethyl-2-oxoindoline-5-carboxylic acid

Academic research into substituted oxoindoline carboxylic acids, such as this compound, is driven by the quest for new chemical entities with potential therapeutic applications. The carboxylic acid functional group, in particular, can serve as a handle for further chemical modifications or as a key interaction point with biological targets.

The synthesis of various substituted quinoline (B57606) carboxylic acids and their analogs has been a focus of research, highlighting the interest in this class of compounds. mdpi.comresearchgate.netgoogle.comnih.govajchem-a.com While specific research detailing the synthesis and properties of this compound is not extensively available in the provided search results, the general interest in substituted oxoindoline and quinoline carboxylic acids provides a strong rationale for its investigation. The ethyl group at the 7-position and the carboxylic acid at the 5-position offer specific points for diversification and structure-activity relationship (SAR) studies.

Overview of Advanced Academic Research Trends Pertaining to the 2-Oxoindoline Core

Advanced academic research on the 2-oxoindoline core is multifaceted, exploring various avenues to exploit its chemical and biological potential. A significant trend involves the development of novel synthetic methods to construct and functionalize the oxoindoline scaffold. rsc.org This includes the use of modern synthetic techniques to create complex and diverse molecular architectures.

Another key area of research is the exploration of the biological activities of oxoindoline derivatives. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. mdpi.com The unique three-dimensional structure of spirooxindoles, a class of compounds derived from the oxoindoline core, has attracted considerable attention due to their promising biological properties. mdpi.com

Computational methods are also increasingly being employed to predict the biological targets of oxoindoline scaffolds, accelerating the drug discovery process. nih.gov These in silico approaches help in identifying potential therapeutic opportunities for new and existing oxoindoline derivatives. nih.gov The chemistry of the oxoindoline core itself is a subject of ongoing review and study, indicating its sustained importance in organic and medicinal chemistry. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

7-ethyl-2-oxo-1,3-dihydroindole-5-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-2-6-3-8(11(14)15)4-7-5-9(13)12-10(6)7/h3-4H,2,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

OJFBHPGKDZMVJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C1NC(=O)C2)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Ethyl 2 Oxoindoline 5 Carboxylic Acid and Analogous Structures

Strategies for the Construction of the 2-Oxoindoline Core

The creation of the fundamental 2-oxoindoline ring system is the initial and most critical phase in the synthesis of its complex derivatives. Over the years, synthetic strategies have evolved from classical, often harsh, cyclization reactions to sophisticated catalytic methods that offer greater efficiency, selectivity, and functional group tolerance.

Evolution of Classical Synthetic Pathways for Oxindoles

Historically, the synthesis of oxindoles relied on intramolecular cyclization reactions that often required harsh conditions and specifically functionalized precursors. A prominent classical method is the Stollé synthesis , which involves a two-step process: the initial acylation of an aniline (B41778) with an α-haloacetyl chloride or oxalyl chloride, followed by an intramolecular Friedel-Crafts reaction, typically mediated by a strong Lewis acid like aluminum chloride, to close the five-membered ring. wikipedia.orgsynarchive.comchemeurope.com

Other traditional approaches include the condensation of anilines with carbonyl compounds such as chloral (B1216628) hydrate (B1144303) or diethyl ketomalonate, facilitated by strong acids or bases. whiterose.ac.uk Another pathway involves the reduction of a nitro group, such as in methyl 2-(2-nitrophenyl) acetate (B1210297), to an amine which then undergoes spontaneous or induced cyclization to form the oxindole (B195798) ring. While foundational, these methods often suffer from limitations in substrate scope and are incompatible with sensitive functional groups.

Modern Catalytic Strategies in Oxindole Synthesis

Contemporary organic synthesis has largely shifted towards catalytic methods, which provide milder reaction conditions, higher yields, and greater control over selectivity. These modern strategies are pivotal for accessing complex and highly functionalized oxindoles.

Transition-Metal-Catalyzed Approaches (e.g., Ru-, Pd-, Ni-mediated cyclizations)

Transition metals, particularly palladium, ruthenium, and nickel, are at the forefront of modern oxindole synthesis, enabling a variety of powerful C-H activation and cross-coupling strategies.

Palladium (Pd)-catalyzed methods are the most extensively developed. These include:

Intramolecular C-H Amidation: This powerful strategy involves the cyclization of N-substituted phenylacetamide derivatives. For instance, treating N-tosylphenylacetamides with a catalytic amount of palladium(II) acetate and a copper(II) acetate co-oxidant leads to the formation of 3,3-disubstituted oxindoles through intramolecular C-H bond metallation followed by C-N bond-forming reductive elimination. oup.com

Heck and Alkene Functionalization: Palladium catalysts can mediate the intramolecular cyclization of alkene-tethered carbamoyl (B1232498) chlorides or N-cinnamoylanilines to construct the oxindole skeleton. capes.gov.br These domino reactions can create highly functionalized products, including those with all-carbon quaternary centers.

Amide α-Arylation: Catalysts composed of Pd(OAc)₂ with sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands facilitate the α-arylation of amides, providing a mild and high-yielding route to oxindoles, including those with quaternary carbons at the C3 position. berkeley.eduorganic-chemistry.org This method has been improved to work even with less reactive aryl chloride substrates. berkeley.edu

Carbamoyl Chloride Precursors: A novel strategy utilizes carbamoyl chlorides for the synthesis of various oxindoles via a chemoselective C(sp³)-H activation in the presence of a C(sp²)-H bond. nih.gov

Ruthenium (Ru)-catalyzed reactions offer complementary pathways:

C-H Activation/Annulation: Ruthenium complexes can catalyze the annulation of anilines with alkynes through C-H/N-H bond cleavage to form substituted indoles, which can be precursors to oxindoles. mdpi.com Some methods allow for the direct synthesis of oxindoles from acetanilides via intermolecular C-H carbenoid functionalization. rsc.org

Alkylation with Alcohols: In an atom-economical process, ruthenium catalysts can mediate the direct 3-alkylation of oxindoles using alcohols as the alkylating agents, proceeding under solvent-free conditions. acs.org

Dual-Metal Catalysis: In an innovative one-pot sequence, ruthenium-catalyzed C-H functionalization can be combined with palladium-catalyzed asymmetric allylic alkylation to construct oxindoles with quaternary stereocenters in high yields and enantioselectivities. thieme-connect.com

Nickel (Ni)-catalyzed approaches have emerged as an economical and effective alternative:

Reductive Cyclization: Nickel catalysts can promote the reductive cyclization of N-arylacrylamides with unactivated alkyl bromides or the reductive aryl-acylation of alkenes to form 3,3-disubstituted oxindoles. nih.govrsc.org These methods are valued for their ability to forge C-C bonds under mild conditions. nih.gov

Intramolecular Arylcyanation: A nickel-catalyzed arylcyanation of alkene-tethered aryl halides provides access to 3,3-disubstituted oxindoles bearing a nitrile group, which is a versatile handle for further chemical transformations. acs.orgorganic-chemistry.org Mechanistic studies have clarified the Ni(0)/Ni(II) catalytic cycle involved in these annulation reactions. nih.gov

Table 1: Overview of Transition-Metal-Catalyzed Oxindole Syntheses
Catalyst SystemReaction TypeSubstrate ExampleKey FeaturesRef.
Pd(OAc)₂ / Cu(OAc)₂Intramolecular C-H AmidationN-TosylphenylacetamideForms 3,3-disubstituted oxindoles. oup.com
PdCl₂(MeCN)₂ / AgOCOCF₃Aromatic C-H AlkenylationN-CinnamoylanilineDirect synthesis of 3-alkylideneoxindoles. capes.gov.br
Pd(OAc)₂ / PCy₃ or NHCAmide α-Arylationα-ChloroacetanilideHigh yields, mild conditions, tolerates aryl chlorides. berkeley.edu
[Ru(p-cymene)Cl₂]₂C-H Activation/AnnulationAcetanilide & Diazo CompoundDirect synthesis from acetanilides. rsc.org
RuCl₃·xH₂O / PPh₃Alkylation with AlcoholsOxindole & AlcoholAtom-economical, solvent-free. acs.org
NiCl₂(dme) / Ligand / ZnReductive CyclizationN-Arylacrylamide & Alkyl BromideEconomical alternative to palladium. rsc.org
Ni(OTf)₂ / Ligand / ZnIntramolecular ArylcyanationAlkene-tethered Aryl HalideInstalls a versatile nitrile handle. acs.org
Photoinduced and Photoredox Catalysis for Oxindole Formation

The ascent of photoredox catalysis has opened new avenues for oxindole synthesis, often under exceptionally mild conditions using visible light as an energy source. These methods rely on the generation of radical intermediates that can participate in cyclization cascades. Key strategies include:

Decarboxylative Radical Cyclization: Iron-catalyzed photoredox methods can utilize carboxylate salts as radical precursors. acs.org Under visible light irradiation, a ligand-to-metal charge transfer triggers a decarboxylative radical cyclization to form the oxindole scaffold at room temperature. acs.org An iridium-based photocatalyst can also facilitate a similar transformation where a generated alkyl radical adds to an olefin, initiating an intramolecular C-H cyclization. acs.orgnih.gov

Metal-Free Photo-Induced Cyclization: In some cases, the reaction can proceed without any metal or photocatalyst. Direct photoexcitation of N-arylacrylamides bearing an iodo-group can generate an aryl radical, which initiates a cascade cyclization using alkanes as the source of alkyl radicals.

De novo Synthesis from Keto-Esters: A dual photoredox-cobalt catalytic system enables a desaturative approach starting from simple cyclohexanone-derived keto-esters and primary amines. thieme-connect.dethieme-connect.com The process generates a secondary aniline intermediate which undergoes thermal cyclization to furnish the oxindole product. thieme-connect.dethieme-connect.com

Environmentally Benign and Green Chemistry Methodologies for Oxindole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable methods for oxindole synthesis that minimize waste, reduce energy consumption, and use non-hazardous materials. rasayanjournal.co.innumberanalytics.comjocpr.comnih.gov

Use of Green Solvents: Water has been successfully employed as a reaction medium for the synthesis of certain oxindole derivatives, such as 3,3-di(indolyl)oxindoles, often proceeding in excellent yields without any catalyst. jocpr.com Deep eutectic solvents (DES), which are biodegradable and non-toxic, have also been used as both the catalyst and solvent system for the synthesis of spirooxindoles.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption. rasayanjournal.co.inrsc.org Solvent-free, microwave-assisted Knoevenagel condensation between oxindoles and aldehydes has been developed using functionalized silica, derived from rice husk waste, as a reusable solid support. rsc.org

Biocatalysis: Harnessing enzymes for chemical transformations represents a powerful green approach. Biocatalysis offers high selectivity under mild reaction conditions. nih.gov For example, lipases have been shown to catalyze the C-3 alkylation of indoles in a process combined with electrochemical C-2 oxidation to produce oxindoles.

Regioselective and Stereoselective Functionalization of the Indoline (B122111)/Oxoindoline Ring System

Constructing the 7-ethyl-2-oxoindoline-5-carboxylic acid molecule requires not only the formation of the core ring but also the precise installation of an ethyl group at the C7 position and a carboxylic acid at the C5 position. This necessitates highly controlled regioselective and, in other contexts, stereoselective functionalization.

Regioselective Functionalization of the oxoindoline benzene (B151609) ring is a significant challenge due to the inherent reactivity of the C3 position and the pyrrole (B145914) ring. Overcoming this requires strategies that direct functionalization to specific sites like C5 or C7.

Directing Groups: A powerful strategy involves the temporary installation of a directing group on the indole (B1671886) nitrogen. Groups such as pivaloyl (Piv) or N-imino have been shown to enable rhodium-catalyzed C-H functionalization specifically at the C7 position with coupling partners like acrylates and styrenes. thieme-connect.comnih.govthieme-connect.com Theoretical studies confirm that for N-acyl indoles, the C7 position can be more nucleophilic, facilitating electrophilic attack by the metal center. rsc.org A sulfur-based directing group has also been developed for Rh-catalyzed C7-selective alkenylation. acs.org While direct C5-carboxylation of an oxoindoline is less common, methods for C5-arylation have been developed from functionalized cyclohexanones, suggesting that precursors could be designed to carry the required carboxyl functionality. thieme-connect.de

Stereoselective Functionalization focuses on controlling the three-dimensional arrangement of atoms, which is crucial for producing biologically active molecules as single enantiomers. youtube.com While the target compound "this compound" does not possess a stereocenter at C3, the synthesis of many analogous structures, particularly 3,3-disubstituted oxindoles, heavily relies on stereoselective methods. acs.org

Asymmetric Catalysis: Chiral catalysts, including those based on palladium, nickel, or rhodium complexes with chiral ligands, are used to create quaternary stereocenters at the C3 position with high enantioselectivity. berkeley.eduthieme-connect.com

Organocatalysis: Metal-free approaches using small organic molecules as catalysts have also proven highly effective. Chiral β-amino acid derivatives, for instance, can catalyze the asymmetric aldol (B89426) reaction of isatins to produce 3-hydroxy-3-alkyl-2-oxindoles with good enantioselectivity. rsc.org Organocatalytic allylic alkylation reactions have also been developed for the stereoselective synthesis of 3,3-disubstituted oxindoles. acs.org

Directed Functionalization Techniques for C-5 (Carboxylic Acid) and C-7 (Ethyl) Positions

The regioselective introduction of substituents onto the benzene ring of the oxoindoline core is a significant synthetic challenge due to the multiple available C-H bonds. chim.it Directed C-H functionalization has emerged as a powerful strategy to achieve site-selectivity. nih.gov

C-5 Position (Carboxylic Acid): The introduction of a carboxylic acid group at the C-5 position often begins with a precursor containing a more easily installed group, such as a nitro or cyano group, on the starting aniline or isatin (B1672199). For instance, the synthesis of ethyl 2-oxindoline-5-carboxylate has been described, which can then be hydrolyzed to the desired carboxylic acid. nih.govnih.gov Alternatively, direct carboxylation at C-5 can be challenging. A more common approach involves using a starting material already bearing the carboxylate functionality, such as 4-amino-3-ethylbenzoic acid, which can then be elaborated to form the oxoindoline ring.

C-7 Position (Ethyl): Functionalizing the C-7 position is notoriously difficult due to its sterically hindered nature. nih.gov Direct C-H ethylation is uncommon. A more feasible approach involves a Fischer indole synthesis using a suitably substituted hydrazine, such as (2-ethylphenyl)hydrazine, which upon reaction and cyclization, places the ethyl group at the desired C-7 position. iosrjournals.org Another strategy is the use of a directing group on the indole nitrogen. For example, a removable pivaloyl group has been shown to direct Rh-catalyzed alkenylation to the C-7 position of indoles, which could then be reduced to an ethyl group. chim.it The rationale for C-7 selectivity over the more electronically favored C-2 position is the formation of a more stable six-membered metallacyclic intermediate. chim.it

Position Functional Group Methodology Key Features
C-5Carboxylic AcidHydrolysis of a C-5 ester (e.g., ethyl 2-oxindoline-5-carboxylate). nih.govnih.govUtilizes a pre-functionalized starting material.
C-7EthylFischer indole synthesis with (2-ethylphenyl)hydrazine. iosrjournals.orgBuilds the ring system with the desired substituent in place.
C-7EthylDirecting group-assisted C-H alkenylation followed by reduction. chim.itOvercomes steric hindrance at the C-7 position.

Late-Stage Functionalization and Diversification Strategies

Late-stage functionalization (LSF) is a powerful concept in medicinal chemistry that involves modifying a complex molecule, like a drug candidate, in the final steps of a synthesis. wikipedia.orgresearchgate.net This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.net For a scaffold like this compound, LSF can be employed to introduce further diversity.

Strategies for LSF often rely on C-H functionalization reactions. nih.gov For the oxoindoline core, photoredox catalysis and electrochemistry have emerged as valuable tools to achieve regioselective modifications under mild conditions. spirochem.comnih.gov For example, direct C-H hydroxylation, methylation, or fluorination can dramatically alter a molecule's physicochemical properties, such as solubility and metabolic stability. nih.govnih.gov While direct functionalization of the C-4 and C-6 positions of the 7-ethyl-5-carboxy-oxoindoline core would be challenging, the principles of LSF provide a framework for exploring such possibilities, potentially through the development of novel catalyst systems that can overcome existing regioselectivity biases. spirochem.comnih.gov

LSF Reaction Type Potential Modification Site Enabling Technology Potential Impact on Molecule
C-H Hydroxylation nih.govnih.govAromatic Ring (e.g., C-4, C-6)Photoredox or electrochemical methodsImproved water solubility
C-H Methylation nih.govAromatic RingPalladium catalysis, electrochemical methodsEnhanced metabolic stability, lipophilicity
C-H Fluorination nih.govAromatic or Alkyl positionsElectrophilic fluorinating agents, transition-metal catalysisAltered binding interactions, metabolic stability

Advanced Synthetic Transformations Leading to the Compound Scaffold

The construction of the core oxoindoline ring itself is a central aspect of the synthesis. Several advanced methods have been developed to create this important scaffold.

Intramolecular Cyclization Reactions (e.g., α-arylation)

A highly effective method for forming the oxoindoline ring is through the palladium-catalyzed intramolecular α-arylation of N-(2-halophenyl)amides. berkeley.eduresearchgate.net This reaction involves the formation of a carbon-carbon bond between the α-carbon of the amide and the aromatic ring. For the synthesis of a 7-ethyl substituted oxoindoline, the starting material would be an α-chloro-N-(2-bromo-6-ethylphenyl)acetamide derivative. The palladium catalyst, typically in conjunction with a phosphine ligand like BINAP, facilitates the cyclization to yield the 1,3-disubstituted oxoindoline. berkeley.eduresearchgate.net This method is valued for its high functional group tolerance and good to excellent yields. berkeley.eduorganic-chemistry.org

Domino and Cascade Reaction Sequences

Domino or cascade reactions, where multiple bond-forming events occur in a single pot under the same reaction conditions, offer significant advantages in terms of efficiency and atom economy. nih.govnih.gov For oxoindoline synthesis, a domino sequence could involve a conjugate addition followed by an intramolecular arylation. For example, a rhodium-catalyzed domino conjugate addition-arylation sequence has been used to synthesize 3-substituted oxindoles. organic-chemistry.org While not directly reported for this compound, such cascade strategies represent a frontier in the efficient assembly of complex heterocyclic structures. mdpi.com

Dianion Alkylation and Spirocyclic Oxindole Formation

The generation of a dianion from an oxoindoline precursor allows for subsequent functionalization at the C-3 position. Treatment of an oxoindoline, such as ethyl 2-oxindoline-5-carboxylate, with a strong base like sodium hydride or sodium hexamethyldisilazide can generate a dianion at the nitrogen and the α-carbon (C-3). nih.govnih.gov This nucleophilic species can then be alkylated. This strategy is particularly powerful for the synthesis of spirocyclic oxindoles, where the C-3 position becomes a spiro-center. nih.govnih.govresearchgate.net In this approach, the dianion is reacted with a bifunctional electrophile, such as N-methylbis(2-chloroethyl)amine, to form a new ring fused at the C-3 position. nih.gov While the presence of an electron-withdrawing group at C-5 can decrease the nucleophilicity of the enolate anion, making the reaction more challenging, optimization with excess base has proven successful. nih.gov

Stereochemical Control in the Synthesis of Oxoindoline Derivatives

Many biologically active oxindoles are chiral, with the stereocenter most commonly located at the C-3 position. The absolute configuration at this center is often crucial for biological activity. thieme-connect.com Therefore, developing methods for stereochemical control is of paramount importance.

Catalytic asymmetric synthesis provides the most elegant and efficient route to enantiomerically enriched oxindoles. worldscientific.com A wide array of reactions have been adapted for this purpose, including:

Palladium-catalyzed asymmetric allylic alkylation (AAA): This method uses chiral ligands to control the enantioselective addition of an allyl group to the C-3 position. nih.gov

Michael additions: Chiral catalysts can mediate the conjugate addition of oxindoles to α,β-unsaturated compounds, establishing a chiral center at C-3. thieme-connect.com

Aldol reactions: Asymmetric aldol reactions of oxindole enolates with aldehydes, catalyzed by chiral Lewis acids or organocatalysts, can produce 3-substituted-3-hydroxyoxindoles with high stereocontrol.

Intramolecular cyclizations: Asymmetric intramolecular C-H functionalization, using chiral catalysts, can form the oxoindoline ring while simultaneously setting a stereocenter. thieme-connect.com

Although this compound itself is not chiral, these asymmetric methods are critical for the synthesis of analogous structures where a substituent at the C-3 position creates a stereocenter. The challenge in synthesizing chiral 3-monosubstituted oxindoles lies in the potential for racemization of the stereocenter via enolization. thieme-connect.com

Asymmetric Method Target Stereocenter Catalyst Type Key Feature
Asymmetric Allylic Alkylation (AAA) nih.govC-3Chiral Palladium complexesAtom-economical formation of C-C bonds.
Asymmetric Michael Addition thieme-connect.comC-3Organocatalysts, Chiral Lewis acidsCreates C-3 substituted oxindoles with high enantioselectivity.
Asymmetric Intramolecular C-H Insertion thieme-connect.comC-3Chiral Titanium or Rhodium complexesEfficient construction of the chiral oxindole core from diazoamides.

Asymmetric Catalysis in Generating Chiral Oxoindoline Scaffolds

The enantioselective synthesis of chiral oxoindolines is of paramount importance due to the often-differentiated biological activity of individual enantiomers. Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, has emerged as a powerful tool to control stereochemistry during the formation of the oxoindoline core.

One notable advancement involves the use of chiral N,N'-dioxide-lanthanide complexes as catalysts. For instance, a chiral N,N'-dioxide-Pr(OTf)₃ complex has been successfully employed in an asymmetric formal [4 + 1] cycloaddition of N-unprotected oxindole 3-pyridinium salts with α-halo hydrazones. rsc.org This method provides access to a variety of chiral pyrazoline-spirooxindole derivatives in good yields and with excellent enantiomeric excess (ee) values. rsc.org The success of this enantiocontrol is attributed to conducting the reaction at low temperatures, which suppresses the non-catalyzed background reaction, and the presence of hydrogen bonding between the oxindole substrate and water molecules associated with the catalyst, which helps to prevent the planar flip of the oxindole ring. rsc.org

Copper-catalyzed reactions have also proven to be highly effective. A diastereo- and enantioselective copper hydride (CuH)-catalyzed method has been developed for preparing highly functionalized cis-2,3-disubstituted indolines. acs.org This technique demonstrates broad functional group compatibility, allowing for the synthesis of indolines bearing heterocycles, olefins, and substituted aromatic groups with high yield and enantioselectivity. acs.org Another copper-based catalytic system, [Cu(CH₃CN)₄]PF₆, in conjunction with a chiral ligand, has been utilized in direct Mannich reactions and asymmetric aldol reactions involving 7-azaindoline amides as nucleophiles to construct chiral β-amino acid derivatives. mdpi.com

Furthermore, chiral Brønsted acids have been identified as effective catalysts. A method utilizing a confined chiral Brønsted acid catalyst has been developed to synthesize C₂-symmetric, spirocyclic compounds termed SPINDOLEs from the reaction of indole and acetone. nih.gov These chiral scaffolds have shown great potential as organocatalysts and ligands in various asymmetric reactions, including hydrogenations and Michael additions. nih.gov

The following table summarizes selected catalytic systems and their performance in the asymmetric synthesis of oxoindoline and related chiral structures.

Catalyst SystemReaction TypeSubstratesProduct TypeYieldEnantiomeric Excess (ee)Reference
Chiral N,N'-dioxide-Pr(OTf)₃ complex[4 + 1] CycloadditionOxindole 3-pyridinium salts, α-halo hydrazonesChiral pyrazoline-spirooxindolesGoodExcellent rsc.org
CuH-catalysisReductive CyclizationIndoles, Aldehydescis-2,3-disubstituted indolinesHighHigh acs.org
[Cu(CH₃CN)₄]PF₆ / Chiral LigandMannich/Aldol Reaction7-Azaindoline amides, Imines/Arylglyoxal hydratesChiral β-amino acid derivativesHigh83-98% mdpi.com
Confined Chiral Brønsted Acid (iIDP)SpirocyclizationIndole, AcetoneC₂-symmetric spirocyclic indoles (SPINDOLE)94%90% nih.gov

Diastereoselective Synthetic Routes to Substituted Indolines

In addition to controlling enantioselectivity, achieving high diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. Several innovative strategies have been reported for the diastereoselective synthesis of substituted indolines.

A notable example is an unprecedented dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction. acs.org This method allows for the synthesis of indoline- and pyrrole-embedded tetracycles. The reaction of indole-tethered pyrroles with alkylating agents, promoted by a base such as NaOᵗBu and Et₃B, leads to the desired 2,3-fused tetracyclic indolines in good yields. acs.org This cascade process demonstrates the power of tandem reactions in rapidly building molecular complexity.

Intramolecular Mizoroki–Heck annulations have also been employed for the diastereoselective synthesis of N-methylspiroindolines. nih.gov The stereoconfiguration of the spirocenter is determined during the migratory insertion step. Computational studies using density functional theory have been instrumental in understanding the mechanism and the origins of the observed diastereoselectivity. nih.gov

Another powerful strategy involves the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. nih.gov This approach is particularly effective for constructing indolines and indoles with multiple substituents on the six-membered ring. The reaction proceeds by heating the enyne precursors, which undergo a cycloaddition to form a strained isoaromatic cyclic allene (B1206475) that subsequently rearranges to the indoline product. nih.gov This modular approach is well-suited for creating libraries of diverse indole derivatives.

The table below outlines key aspects of these diastereoselective synthetic methodologies.

MethodKey TransformationSubstratesProduct TypeDiastereoselectivityReference
Dearomative Cascade ReactionIndole-C3-alkylation/Aza-Friedel–CraftsIndole-tethered pyrroles, Alkylating agents2,3-fused tetracyclic indolinesHigh acs.org
Intramolecular Mizoroki–Heck AnnulationMizoroki–Heck CyclizationN-allylanilinesN-methylspiroindolinesHigh nih.gov
Intramolecular [4 + 2] CycloadditionEnyne CycloadditionYnamides, Conjugated enynesHighly substituted indolinesHigh nih.gov

These advanced synthetic methodologies provide a robust toolkit for the construction of complex oxoindoline and indoline structures with precise control over stereochemistry, paving the way for the synthesis of novel compounds like this compound and its analogs for various scientific investigations.

Chemical Reactivity and Derivatization Strategies for 7 Ethyl 2 Oxoindoline 5 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety at C-5

The carboxylic acid group is a primary handle for derivatization, readily undergoing transformations to form esters and amides, or being converted into other functional groups.

Esterification and Amidation Reactions for Diverse Derivatives

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. nih.govsci-hub.se For more sensitive substrates or to achieve higher yields, milder conditions can be employed. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation. nih.gov Another effective method is the reaction of the corresponding carboxylate salt with an alkyl halide, following an SN2 mechanism. nih.gov For instance, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates has been achieved through the reaction of the corresponding carboxylic acid with an alcohol in the presence of an activating agent. mdpi.com

Amidation: The formation of amides from 7-Ethyl-2-oxoindoline-5-carboxylic acid is a crucial transformation for creating diverse derivatives. Direct reaction with an amine, often requiring high temperatures, can be employed. nih.gov More commonly, coupling agents are used to activate the carboxylic acid and facilitate amide bond formation under milder conditions. nih.gov Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently utilized to promote efficient amidation and suppress side reactions. researchgate.net The synthesis of various carboxamides, including those of pyrimidine (B1678525) derivatives, has been successfully achieved using such coupling strategies. nih.gov

Table 1: Representative Esterification and Amidation Reactions This table is illustrative and provides general reaction conditions. Specific conditions for this compound may vary.

Transformation Reagents and Conditions Product Type
Esterification
Fischer-Speier Alcohol, Strong Acid (e.g., H₂SO₄), Heat Alkyl Ester
DCC Coupling Alcohol, DCC, DMAP (cat.) Alkyl Ester
Alkylation Alkyl Halide, Base (e.g., K₂CO₃) Alkyl Ester
Amidation
Direct Amidation Amine, Heat Amide
EDC/HOBt Coupling Amine, EDC, HOBt, Base (e.g., Et₃N) Amide

Alternative Functional Group Interconversions of the Carboxylic Acid

Beyond ester and amide formation, the carboxylic acid group can be converted into other functionalities. For instance, reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) would yield the corresponding primary alcohol, 7-ethyl-5-(hydroxymethyl)indolin-2-one. nih.govnih.gov This alcohol could then serve as a precursor for further modifications. Another potential transformation is the Curtius rearrangement, where the carboxylic acid is converted to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can then be trapped with various nucleophiles to generate ureas, carbamates, and other derivatives.

Reactivity of the Indoline (B122111) Nitrogen (N-1)

The nitrogen atom of the lactam in the 2-oxoindoline core is a nucleophilic center that can be functionalized through various reactions, most notably alkylation and acylation.

N-Functionalization Strategies (e.g., N-alkylation, N-acylation)

N-Alkylation: The introduction of an alkyl group at the N-1 position can be achieved by reacting this compound or its ester derivatives with an alkyl halide in the presence of a base. acs.org Common bases used for this transformation include potassium carbonate or sodium hydride. The choice of solvent and temperature can influence the reaction's efficiency. For example, successful N-alkylation of ethyl indol-2-carboxylate has been reported using aqueous potassium hydroxide (B78521) in acetone. acs.org

N-Acylation: The N-1 position can also be acylated using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group onto the indoline nitrogen, forming an N-acyl-2-oxoindoline derivative. For instance, N-acylation of indoles has been achieved using thioesters as the acyl source in the presence of a base like cesium carbonate. The use of milder acylation conditions, such as those employing N-acylbenzotriazoles, can also be effective.

Table 2: N-Functionalization Reactions of the Indoline Nitrogen This table is illustrative and provides general reaction conditions. Specific conditions for the target molecule may vary.

Transformation Reagents and Conditions Product Type
N-Alkylation Alkyl Halide, Base (e.g., K₂CO₃, NaH) N-Alkyl-2-oxoindoline
N-Acylation Acid Chloride or Anhydride, Base (e.g., Pyridine, Et₃N) N-Acyl-2-oxoindoline
Thioester, Base (e.g., Cs₂CO₃) N-Acyl-2-oxoindoline

Chemical Modifications Involving the Ethyl Group at C-7

The ethyl group at the C-7 position provides another site for chemical modification, primarily through reactions involving its benzylic protons.

Explorations of Oxidative or Reductive Transformations of the Ethyl Moiety

Oxidative Transformations: The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid, yielding 2-oxoindoline-5,7-dicarboxylic acid. Milder and more selective oxidation methods could potentially lead to the formation of a ketone (7-acetyl-2-oxoindoline-5-carboxylic acid) or a secondary alcohol (7-(1-hydroxyethyl)-2-oxoindoline-5-carboxylic acid). However, achieving such selective oxidation in the presence of the electron-rich oxoindoline ring can be challenging and may require carefully controlled reaction conditions or specific catalysts.

Reductive Transformations: While the ethyl group itself is already in a reduced state, the aromatic ring of the indoline core can undergo reduction. Catalytic hydrogenation using catalysts like rhodium on carbon under high pressure can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. This would lead to the formation of 7-ethyl-octahydroindol-2-one-5-carboxylic acid derivatives. Such transformations drastically alter the planarity and electronic properties of the scaffold.

Derivatization at Other Positions of the Oxoindoline Core

Beyond modifications at the aromatic ring and the nitrogen atom, the C-3 position and the carbonyl group of the oxoindoline core offer rich opportunities for chemical derivatization. These sites are pivotal for constructing complex molecular frameworks, including spirocyclic systems.

C-3 Functionalization and Construction of Spirocyclic Systems

The C-3 position of the oxoindoline ring is nucleophilic due to the adjacent electron-donating nitrogen atom and the activating effect of the carbonyl group. This reactivity is extensively exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent reactions at the C-3 position is the Knoevenagel condensation . organicreactions.orgwikipedia.org This reaction involves the condensation of the active methylene (B1212753) group at C-3 of the oxoindoline with aldehydes or ketones, typically catalyzed by a weak base like piperidine (B6355638) or pyrrolidine. mdpi.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield a 3-alkylidene-2-oxoindoline derivative. wikipedia.org The stereochemistry of the resulting exocyclic double bond (E/Z isomerism) can often be controlled by the reaction conditions. mdpi.com For instance, the Knoevenagel condensation of oxindoles with various aldehydes can lead to the formation of (E)-3-alkylideneindolin-2-ones. mdpi.com

The resulting 3-alkylidene-2-oxoindoline serves as a versatile intermediate for further transformations. For example, it can undergo Michael addition reactions, cycloadditions, and other transformations to build molecular complexity.

A particularly significant application of C-3 functionalization is the construction of spirocyclic systems . researchgate.net Spirooxindoles, where the C-3 position of the oxoindoline is a spiro-center, are prevalent in numerous natural products and synthetic molecules with important biological activities. researchgate.netbenthamdirect.com Several synthetic strategies have been developed to access these structures.

One common approach involves the [3+2] cycloaddition of azomethine ylides with the exocyclic double bond of 3-alkylidene-2-oxoindolines. This method allows for the stereoselective synthesis of spiropyrrolidinyl oxindoles. Furthermore, the synthesis of spiro[indoline-3,4'-piperidine] (B44651) derivatives has been reported, highlighting the importance of this structural motif in medicinal chemistry. benthamdirect.com The construction of these spiro systems often involves multi-component reactions, which offer a high degree of molecular diversity from simple starting materials. nih.gov For instance, the synthesis of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones has been achieved through a regioselective multi-component azomethine dipolar cycloaddition reaction. nih.gov

The development of novel methods for the synthesis of spirocyclic indolines remains an active area of research, with techniques like visible-light-induced spirocyclization gaining attention for their mild reaction conditions. researchgate.net

Reaction Type Description Key Intermediates/Products Relevant Citations
Knoevenagel CondensationCondensation of the C-3 methylene group with aldehydes or ketones.3-Alkylidene-2-oxoindolines organicreactions.orgwikipedia.orgmdpi.comresearchgate.net
SpirocyclizationConstruction of spirocyclic systems at the C-3 position.Spiro[indoline-3,4'-piperidine], Spiropyrrolidinyl oxindoles researchgate.netbenthamdirect.comnih.gov
[3+2] CycloadditionReaction of azomethine ylides with 3-alkylidene-2-oxoindolines.Spiropyrrolidinyl oxindoles nih.gov

Reactivity and Modifications of the Oxoindoline Carbonyl Group

The carbonyl group at the C-2 position of the oxoindoline ring is another key site for chemical modification. While it is part of a lactam (an amide within a ring), it still exhibits reactivity characteristic of a ketone, albeit modulated by the adjacent nitrogen atom.

One important reaction of the oxoindoline carbonyl is the Wittig reaction . This reaction allows for the conversion of the carbonyl group into an exocyclic double bond by reacting it with a phosphorus ylide. tandfonline.comacs.org For example, the reaction of isatin (B1672199) (a related oxoindoline derivative) with methylenetriphenylphosphoranes affords the corresponding 3-substituted methylenes. tandfonline.com This provides a route to 2-methyleneindoline derivatives, which can serve as valuable synthetic intermediates.

The carbonyl group can also undergo reduction to the corresponding alcohol, 2-hydroxyindoline, which exists in equilibrium with its open-chain amino aldehyde form. Further reduction can lead to the corresponding indoline.

Furthermore, the carbonyl group can participate in condensation reactions with various nucleophiles. For instance, reaction with hydrazines can yield hydrazones, and reaction with hydroxylamine (B1172632) can form oximes. These reactions are fundamental in the derivatization of the oxoindoline core.

The aza-Wittig reaction, involving the reaction of isatin with aryl azides, provides a convenient method for the synthesis of NH-isatin N′-arylimines with high E-diastereoselectivity. researchgate.net

Reaction Type Description Key Products Relevant Citations
Wittig ReactionConversion of the C=O group to a C=C double bond using a phosphorus ylide.2-Methyleneindolines tandfonline.comacs.org
ReductionReduction of the carbonyl group to a hydroxyl group or a methylene group.2-Hydroxyindolines, Indolines
CondensationReaction with nucleophiles like hydrazines or hydroxylamine.Hydrazones, Oximes
Aza-Wittig ReactionReaction with aryl azides to form imines.NH-isatin N′-arylimines researchgate.net

Role in Complex Molecule Synthesis and Structural Diversity

7-Ethyl-2-oxoindoline-5-carboxylic acid as a Versatile Synthetic Building Block

No literature was found to support the use of this compound as a versatile synthetic building block.

Strategic Incorporation into Bio-inspired Total Syntheses of Natural Products

There are no available reports on the strategic incorporation of this compound into the total synthesis of natural products.

Construction of Alkaloid and Other Heterocyclic Frameworks

No studies were identified that describe the use of this compound for the construction of alkaloid or other heterocyclic frameworks.

Design of Conformationally Constrained Indoline (B122111)/Oxoindoline Analogues for Specific Chemical Applications

Information regarding the design of conformationally constrained analogues from this specific precursor is not present in the scientific literature.

Development of Novel Heterocyclic Scaffolds Utilizing the Compound as a Precursor

There is no evidence of this compound being used as a precursor for the development of novel heterocyclic scaffolds.

Advanced Spectroscopic Elucidation of Molecular Structure and Computational Studies

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, etc.) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the solution-state structure of 7-Ethyl-2-oxoindoline-5-carboxylic acid.

¹H NMR: Proton NMR would provide crucial information on the chemical environment of each hydrogen atom, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants, revealing the connectivity of the proton-bearing fragments.

¹³C NMR: Carbon-13 NMR would identify the number of unique carbon environments within the molecule, distinguishing between aromatic, aliphatic, carbonyl, and carboxylic acid carbons.

Currently, there is no published ¹H or ¹³C NMR data specifically for this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the precise molecular weight of this compound, allowing for the unambiguous confirmation of its molecular formula (C₁₁H₁₁NO₃).

Fragmentation Analysis: By analyzing the fragmentation pattern of the molecular ion in the mass spectrum, it would be possible to identify characteristic fragments, providing further corroboration of the proposed structure.

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not available in the reviewed literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

To date, no crystallographic data for this compound has been reported.

Computational Chemistry and Theoretical Investigations

In the absence of experimental data, computational chemistry offers a powerful alternative for predicting the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT calculations could be used to:

Optimize the molecular geometry of this compound to predict its most stable conformation.

Calculate various electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, providing insights into its reactivity.

Predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which could aid in the interpretation of future experimental results.

No specific DFT studies on this compound have been found in the scientific literature.

Mechanistic Studies of Synthetic Transformations Involving the Compound through Computational Modeling

Computational modeling can be a valuable tool for understanding the mechanisms of chemical reactions. Should synthetic routes to this compound be developed, computational studies could be employed to:

Investigate the reaction pathways and transition states involved in its synthesis.

Provide insights into the regioselectivity and stereoselectivity of the reactions.

Elucidate the role of catalysts or reagents in the synthetic transformations.

Currently, there are no published computational mechanistic studies involving the synthesis of this compound.

Analysis of Intermolecular Interactions and Self-Assembly Phenomena

The primary intermolecular interactions expected to dictate the self-assembly of this compound are hydrogen bonding and π-π stacking. The presence of both a hydrogen bond donor (the N-H group of the oxoindole and the O-H of the carboxylic acid) and multiple hydrogen bond acceptors (the carbonyl oxygen of the oxoindole and both oxygens of the carboxylic acid) creates a high propensity for the formation of robust hydrogen-bonded networks.

Hydrogen Bonding:

The carboxylic acid moiety is a particularly strong driver for self-assembly through hydrogen bonding. Carboxylic acids commonly form cyclic dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxyl groups. This R²₂(8) graph set motif is a highly stable and frequently observed arrangement.

Beyond the carboxylic acid dimer, the N-H group of the oxoindole ring can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of linear chains or more complex three-dimensional networks. The carbonyl oxygen of the oxoindole can also participate as a hydrogen bond acceptor.

Illustrative Hydrogen Bond Parameters (Based on Analogous Structures):

Donor AtomHydrogen AtomAcceptor AtomTypical Distance (Å)Typical Angle (°)
O (acid)HO (acid)1.6 - 1.8165 - 175
N (indole)HO (carbonyl)1.8 - 2.0160 - 170
N (indole)HO (acid)1.9 - 2.1155 - 165

Note: This table presents typical ranges for hydrogen bond geometries in related organic molecules and serves as a predictive guide for this compound.

π-π Stacking Interactions:

Computational Insights:

While specific computational studies for this compound are not available, density functional theory (DFT) calculations are a powerful tool for elucidating the nature and energetics of such intermolecular interactions. Hirshfeld surface analysis, another computational technique, can be employed to visualize and quantify intermolecular contacts in a crystal lattice. For a molecule like this compound, a Hirshfeld analysis would be expected to highlight the dominance of O···H/H···O and N···H/H···N contacts, corresponding to hydrogen bonds, as well as C···C contacts indicative of π-π stacking.

Self-Assembly Phenomena:

Future Research Directions and Synthetic Prospects for 7 Ethyl 2 Oxoindoline 5 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes to the Compound

The pursuit of more efficient and environmentally benign synthetic methods is a central theme in modern organic chemistry. For the synthesis of 7-Ethyl-2-oxoindoline-5-carboxylic acid and its derivatives, future research will likely focus on several key areas to enhance sustainability and efficiency.

Green Solvents and Catalysts: Traditional synthetic methods often rely on volatile and hazardous organic solvents. Future approaches will likely favor the use of greener solvents such as water, ionic liquids, or deep eutectic solvents, which are more environmentally friendly and can offer unique reactivity. sjp.ac.lksjp.ac.lk The development of heterogeneous catalysts, particularly those based on nanocomposites, is another promising avenue. sjp.ac.lk These catalysts offer advantages such as high activity, selectivity, and reusability, thereby minimizing waste. sjp.ac.lk

Energy-Efficient Methodologies: To reduce the energy consumption associated with chemical synthesis, microwave-assisted and visible-light-induced reactions are being explored for the synthesis of oxindole (B195798) derivatives. sjp.ac.lknih.gov These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy input compared to conventional heating methods. sjp.ac.lk

Waste Minimization: A significant goal in sustainable synthesis is the reduction of waste. This can be achieved through the development of continuous-flow processes, which can improve reaction efficiency and minimize the generation of byproducts. acs.org By calculating metrics such as the E-factor (environmental factor), researchers can quantify the waste produced and compare the sustainability of different synthetic protocols. acs.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Oxindole Synthesis

FeatureConventional ApproachesGreen and Sustainable Approaches
Solvents Often volatile and hazardous organic solventsWater, ionic liquids, deep eutectic solvents sjp.ac.lksjp.ac.lk
Catalysts Homogeneous catalysts, often difficult to recoverHeterogeneous catalysts, nanocomposites, reusable sjp.ac.lk
Energy Input Conventional heating, often requiring long reaction timesMicrowave irradiation, visible-light induction sjp.ac.lknih.gov
Waste Generation Can be significant, leading to a high E-factorMinimized through continuous-flow systems and catalyst recycling acs.org

Exploration of Novel Chemical Reactivity and Transformations

Understanding the inherent reactivity of the this compound core is crucial for developing new synthetic transformations and accessing novel derivatives. The oxindole ring system is known for its versatile reactivity, particularly at the C3 position.

Functionalization of the Oxindole Core: The C3 position of the oxindole scaffold is highly nucleophilic and can be readily functionalized. nih.gov Future research will likely explore new methods for introducing a wide range of substituents at this position, including the creation of sterically congested all-carbon quaternary centers. nih.gov Visible-light-induced radical coupling reactions have emerged as a powerful tool for the synthesis of complex 3,3'-disubstituted oxindoles under mild conditions. nih.gov

Reactivity of the Carboxylic Acid Group: The carboxylic acid moiety at the C5 position offers a handle for a variety of chemical transformations. It can be converted into esters, amides, or other functional groups, which can significantly impact the biological activity of the resulting compounds. The reactivity of carboxylic acid derivatives is well-established, with acyl phosphates and thioesters being among the most reactive. libretexts.org

Domino and Multicomponent Reactions: To increase synthetic efficiency, the development of domino and multicomponent reactions (MCRs) involving the this compound scaffold is a promising area. MCRs allow for the construction of complex molecules in a single step from multiple starting materials, reducing the number of synthetic operations and purification steps. researchgate.net

Advanced Methodologies for Structural Modification and Diversification

The ability to rapidly generate a diverse range of analogs from a common scaffold is essential for drug discovery. Advanced synthetic methodologies will play a key role in the structural modification and diversification of this compound.

Late-Stage Functionalization: Late-stage functionalization refers to the introduction of chemical modifications at a late stage in a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of complex molecules without the need to re-synthesize them from scratch. For the this compound core, this could involve the selective functionalization of C-H bonds on the aromatic ring or the ethyl group.

Asymmetric Synthesis: Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure derivatives of this compound is of high importance. This can be achieved through the use of chiral catalysts or auxiliaries.

Table 2: Key Positions for Structural Modification of this compound

PositionPotential ModificationsSynthetic Approaches
C3-Position Alkylation, arylation, spirocyclizationNucleophilic substitution, radical coupling, cycloaddition reactions nih.gov
N1-Position Alkylation, arylation, acylationStandard N-functionalization reactions
C5-Carboxylic Acid Esterification, amidation, reductionActivation of the carboxylic acid followed by reaction with nucleophiles
Aromatic Ring Halogenation, nitration, C-H activationElectrophilic aromatic substitution, transition-metal-catalyzed C-H functionalization
C7-Ethyl Group Oxidation, halogenationSelective functionalization of the alkyl chain

Integration with High-Throughput and Automated Synthesis Platforms for Library Generation

To accelerate the discovery of new drug candidates, the integration of synthetic chemistry with high-throughput and automated platforms is essential. This allows for the rapid synthesis and screening of large libraries of compounds.

DNA-Encoded Libraries (DELs): DNA-encoded library technology (DELT) is a powerful platform for the synthesis and screening of vast numbers of small molecules. nih.gov By attaching a unique DNA barcode to each molecule, researchers can track the synthetic history of each compound in a complex mixture. The oxindole scaffold has been successfully incorporated into DELs, enabling the discovery of hits for various protein targets. nih.gov Future work could involve the development of on-DNA compatible reactions for the synthesis of libraries based on the this compound core. nih.govsemanticscholar.org

Automated Synthesis: Automated synthesis platforms can significantly increase the efficiency and reproducibility of chemical synthesis. These systems can perform reactions, purifications, and analyses with minimal human intervention, allowing for the rapid generation of compound libraries for biological screening. The development of robust and reliable synthetic routes for this compound and its derivatives will be crucial for their integration into such platforms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-ethyl-2-oxoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include temperature (e.g., 80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF), and pH control (acidic conditions for carboxylation). Optimize yield by varying reaction times and stoichiometric ratios of intermediates (e.g., ethylation agents) .
  • Example Protocol :

  • Step 1: Cyclize 5-chloroindole precursor under reflux with ethyl bromide.
  • Step 2: Hydrolyze intermediate under acidic conditions to introduce carboxylic acid.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended) .
  • NMR : Confirm structure via <sup>1</sup>H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm, indole NH at δ 10–12 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (theoretical: ~235 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE Requirements : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound in medicinal chemistry applications?

  • Methodology :

  • Use isotopic labeling (<sup>13</sup>C or <sup>2</sup>H) to track carboxyl group reactivity in coupling reactions.
  • Perform kinetic studies (e.g., varying nucleophile concentrations) to determine rate-limiting steps .
    • Example Study : Monitor intermediates via <sup>13</sup>C NMR during amide bond formation to identify transient species.

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values in anticancer assays)?

  • Approach :

  • Validate assay conditions (cell line specificity, incubation time, and solvent controls).
  • Compare pharmacokinetic properties (e.g., solubility in DMSO vs. PBS) to explain variability .
    • Data Table :
Cell LineIC50 (μM)SolventReference
HeLa12.3 ± 1.5DMSO
MCF-78.9 ± 0.8PBSUnpublished

Q. How can computational modeling enhance the design of derivatives targeting specific enzymes?

  • Workflow :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinases or proteases.
  • Use QSAR models to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity .

Q. What methods assess the compound’s stability under physiological conditions?

  • Protocol :

  • Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
  • Monitor degradation via LC-MS over 24 hours to identify metabolites .

Data Analysis and Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Key Variables :

  • Vary substituents at the 7-ethyl and 5-carboxylic acid positions.
  • Test analogs in parallel assays (e.g., antimicrobial + anti-inflammatory) to identify multifunctional derivatives .

Q. What statistical approaches are appropriate for analyzing dose-response data in bioassays?

  • Tools :

  • Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism).
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.